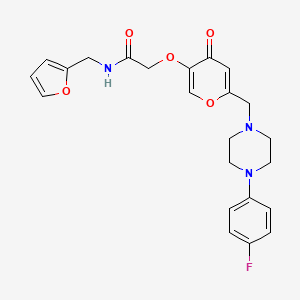
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O5 and its molecular weight is 441.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine moiety, which is known for its biological activity, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H25FN2O3, with a molecular weight of approximately 392.5 g/mol. The presence of the 4-fluorophenyl group and the piperazine ring suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
-
Receptor Interaction : The piperazine ring is known to interact with various neurotransmitter receptors, including:
- Serotonin Receptors (5-HT) : Compounds with piperazine structures often exhibit affinity for 5-HT receptors, influencing mood and anxiety.
- Dopamine Receptors (D2) : The fluorinated phenyl group may enhance binding affinity to D2 receptors, potentially affecting dopaminergic signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters in the synaptic cleft.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits moderate to high activity against various cell lines, indicating potential anticancer properties. For example:
In Vivo Studies
Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. Notably, studies on mice have shown:
- Antidepressant Effects : Administration led to significant reductions in immobility time in forced swim tests.
- Anxiolytic Activity : Elevated exploration behavior in open field tests suggests reduced anxiety levels.
Case Study 1: Anticancer Activity
A study published in Frontiers in Pharmacology examined the effects of this compound on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 30% compared to control groups after four weeks of treatment.
Case Study 2: Neuropharmacological Effects
Research conducted by Tang et al. (2022) highlighted the compound's ability to modulate serotonin levels in rat models. The compound was shown to enhance serotonin release significantly, suggesting potential use as an antidepressant.
Propriétés
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5/c24-17-3-5-18(6-4-17)27-9-7-26(8-10-27)14-20-12-21(28)22(15-31-20)32-16-23(29)25-13-19-2-1-11-30-19/h1-6,11-12,15H,7-10,13-14,16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWMAASQDLGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NCC3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













